molecular formula C9H11IN2O6 B15140147 1-beta-D-Arabinofuranosyl-5-iodouracil

1-beta-D-Arabinofuranosyl-5-iodouracil

Katalognummer: B15140147
Molekulargewicht: 370.10 g/mol
InChI-Schlüssel: RKSLVDIXBGWPIS-CQWREQHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Beta-D-Arabinofuranosyl-5-iodouracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

The synthesis of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves several steps. One common method includes the iodination of uracil followed by the glycosylation with arabinofuranose. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the uracil ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Beta-D-Arabinofuranosyl-5-iodouracil undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Beta-D-Arabinofuranosyl-5-iodouracil has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, leading to the termination of DNA chain elongation. This results in the inhibition of cell proliferation and induction of programmed cell death .

Vergleich Mit ähnlichen Verbindungen

1-Beta-D-Arabinofuranosyl-5-iodouracil can be compared with other nucleoside analogs such as:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy against various diseases.

Eigenschaften

Molekularformel

C9H11IN2O6

Molekulargewicht

370.10 g/mol

IUPAC-Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1

InChI-Schlüssel

RKSLVDIXBGWPIS-CQWREQHLSA-N

Isomerische SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)I

Kanonische SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.